molecular formula C24H21F2N5O B10755729 2-(4-Fluoro-phenoxy)-4-[5-(4-fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidine

2-(4-Fluoro-phenoxy)-4-[5-(4-fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidine

Cat. No.: B10755729
M. Wt: 433.5 g/mol
InChI Key: XRMIXMGGCDFGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of SB-242717 involves the synthesis of the benzothiophene compound followed by its conversion to the maleate salt. The synthetic route typically includes the following steps:

    Synthesis of Benzothiophene Compound: The benzothiophene core is synthesized through a series of organic reactions, including cyclization and functional group modifications.

    Formation of Maleate Salt: The benzothiophene compound is then reacted with maleic acid to form the maleate salt.

Chemical Reactions Analysis

SB-242717 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and solvents such as dichloromethane and acetonitrile. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SB-242717 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of SB-242717 involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and function .

Properties

Molecular Formula

C24H21F2N5O

Molecular Weight

433.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidine

InChI

InChI=1S/C24H21F2N5O/c25-17-3-1-16(2-4-17)22-23(31(15-29-22)19-9-12-27-13-10-19)21-11-14-28-24(30-21)32-20-7-5-18(26)6-8-20/h1-8,11,14-15,19,27H,9-10,12-13H2

InChI Key

XRMIXMGGCDFGRF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.